

Cremastranone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Cremastranone

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Introduction

Cremastranone is a naturally occurring homoisoflavanone, a class of organic compounds characterized by a 3-benzyl-4-chromanone skeleton. It has garnered significant interest within the scientific community for its potent biological activities, particularly its anti-angiogenic and anti-proliferative properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the primary natural sources of **Cremastranone**, a detailed methodology for its isolation and purification, and an examination of its known signaling pathways.

Natural Sources of Cremastranone

Cremastranone has been isolated from a select number of plant species, primarily within the Orchidaceae and Hyacinthaceae families. The most notable and well-documented source is the pseudobulb of *Cremastra appendiculata* (D. Don) Makino, a terrestrial orchid used in traditional East Asian medicine.^{[1][2][3]}

Other reported plant sources include:

- *Muscari armeniacum*
- *Chionodoxa luciliae*
- *Scilla natalensis*

- Merwillia plumbea

While these plants are known to contain **Cremastranone**, *Cremastra appendiculata* remains the principal source for its isolation in scientific research.

Quantitative Data

The available literature on the isolation of **Cremastranone** from its natural sources often focuses on the elucidation of its structure and biological activity rather than on the quantification of its yield. While a specific yield for pure **Cremastranone** from *Cremastra appendiculata* is not explicitly stated in the reviewed literature, a study on the microwave-assisted extraction of active ingredients from this plant reported an overall extract yield of 12.83%. It is important to note that this yield represents the total extract and not the purified **Cremastranone**.

Natural Source	Plant Part	Extraction Method	Total Extract Yield (%)	Cremastranone Yield (%)	Reference
Cremastra appendiculata	Pseudobulb	Microwave-Assisted	12.83	Not Reported	N/A
Cremastra appendiculata	Tuber	95% Ethanol	Not Reported	Not Reported	[4]

Experimental Protocols: Isolation and Purification of Cremastranone

The following is a detailed, generalized protocol for the isolation and purification of **Cremastranone** from the pseudobulbs of *Cremastra appendiculata*, based on established phytochemical methods for this plant and related compounds.[4] This protocol follows a bioactivity-guided fractionation approach.

1. Plant Material Collection and Preparation:

- Fresh pseudobulbs of *Cremastra appendiculata* are collected, washed, and air-dried.
- The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

- The powdered plant material is macerated with 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.
- The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

3. Solvent Partitioning:

- The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:
 - Petroleum ether
 - Ethyl acetate
 - n-butanol
- The resulting fractions (petroleum ether, ethyl acetate, n-butanol, and remaining aqueous fraction) are concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with homoisoflavanones.

4. Chromatographic Purification:

- Silica Gel Column Chromatography:
 - The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
 - The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

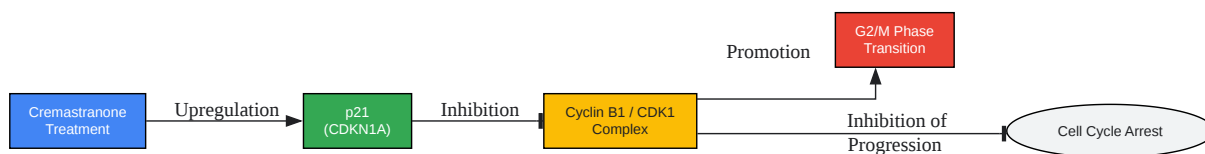
- Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
- Sephadex LH-20 Column Chromatography:
 - The fractions containing **Cremastranone** from the silica gel chromatography are further purified on a Sephadex LH-20 column.
 - The column is eluted with methanol to remove smaller impurities.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Final purification is achieved by preparative HPLC on a C18 column.
 - A gradient of methanol and water is used as the mobile phase.
 - The peak corresponding to **Cremastranone** is collected, and the solvent is evaporated to yield the pure compound.

5. Structure Elucidation:

- The structure of the isolated **Cremastranone** is confirmed by spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry, and by comparison with published data.

Signaling Pathway of Cremastranone-Induced Cell Cycle Arrest

Cremastranone and its synthetic derivatives have been shown to exert their anti-proliferative effects by inducing cell cycle arrest at the G2/M phase.[3] A key mechanism in this process is the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of the Cyclin B1/CDK1 complex. This complex is crucial for the transition of cells from the G2 phase to the M phase (mitosis).

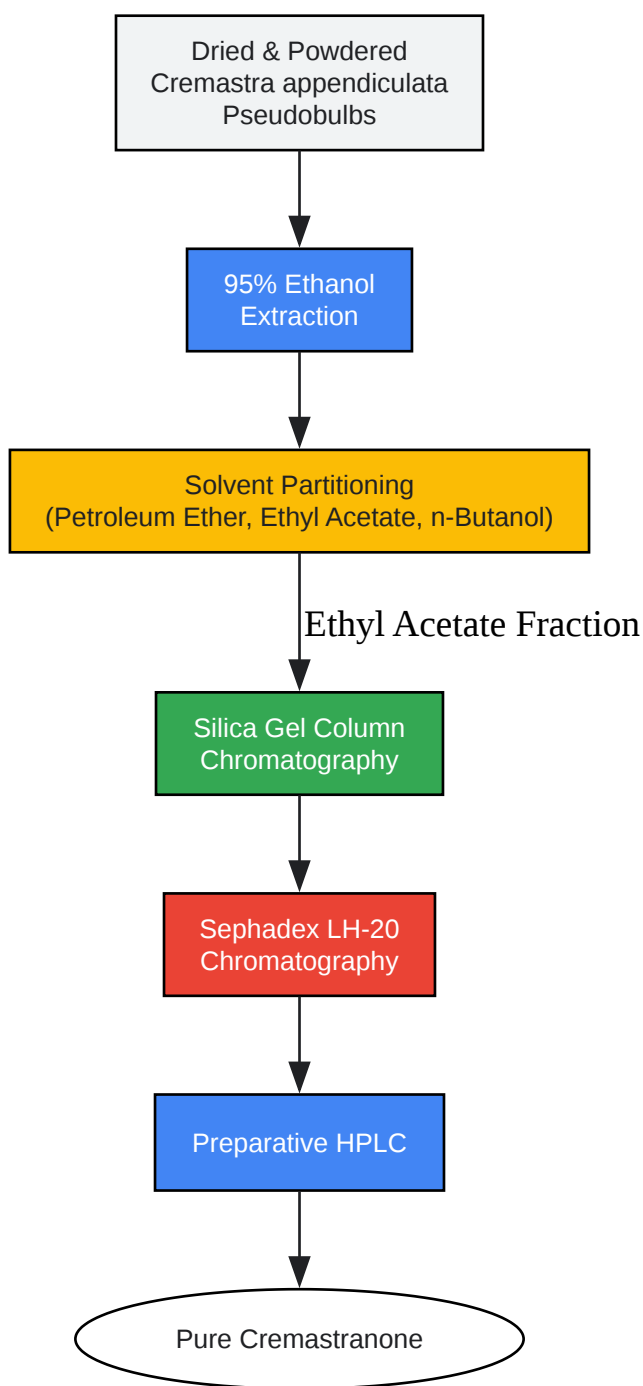


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Caption: **Cremastranone**-induced G2/M cell cycle arrest pathway.

Experimental Workflow for Isolation

The general workflow for the isolation of **Cremastranone** from its primary natural source, *Cremastra appendiculata*, involves a series of extraction and chromatographic steps.



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Caption: General workflow for the isolation of **Cremastranone**.

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